Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate
Overview
Description
Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate is a chemical compound with the molecular formula C11H21O4P. It is a phosphonate ester that features a cyclohexyl group attached to a 2-oxopropyl moiety. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and iodoacetone yields the target compound in good yields . Another method includes the acylation of methylphosphonates, which involves metalation followed by the reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the cyclohexyl group.
Diethyl (2-oxopropyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate: Similar but with a different positioning of the cyclohexyl group.
Uniqueness
Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-cyclohexyl-3-dimethoxyphosphorylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILPPNKWYFAORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CC1CCCCC1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558720 | |
Record name | Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53273-28-2 | |
Record name | Dimethyl (3-cyclohexyl-2-oxopropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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